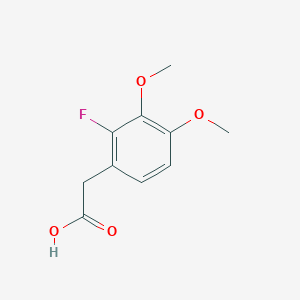

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid

CAS No.: 78495-65-5

Cat. No.: VC8456423

Molecular Formula: C10H11FO4

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78495-65-5 |

|---|---|

| Molecular Formula | C10H11FO4 |

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C10H11FO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) |

| Standard InChI Key | RAXDCPIEIZUGRH-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)CC(=O)O)F)OC |

| Canonical SMILES | COC1=C(C(=C(C=C1)CC(=O)O)F)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid belongs to the class of substituted phenylacetic acids. Its IUPAC name reflects the substitution pattern: the phenyl ring contains a fluorine atom at the 2-position and methoxy groups (-OCH) at the 3- and 4-positions, while the acetic acid group (-CHCOOH) is attached to the 1-position of the ring . The molecular structure is represented by the formula , with a calculated exact mass of 214.1904 g/mol .

Table 1: Key Identifiers of 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic Acid

| Property | Value |

|---|---|

| CAS Number | 78495-65-5 |

| Molecular Formula | |

| Molecular Weight | 214.19 g/mol |

| Melting Point | 103–107°C |

| Boiling Point | 317.1°C at 760 mmHg |

Stereochemical Considerations

The compound lacks chiral centers due to the planar arrangement of substituents on the phenyl ring and the absence of stereogenic carbons in the acetic acid side chain. This simplifies its synthesis and purification compared to stereochemically complex analogs .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stock solutions are typically prepared at 10 mM concentrations in DMSO, with recommendations to aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) . In solid form, it is stable at room temperature but should be protected from prolonged exposure to moisture and light .

Synthesis and Manufacturing

Industrial Production

Current suppliers, including GlpBio and Cymitquimica, manufacture the compound under Good Laboratory Practice (GLP) standards, offering it as a research-grade chemical in quantities from milligrams to grams . Scalability remains untested due to limited demand outside academic and pharmaceutical research.

Applications in Research

Pharmacological Studies

The compound’s fluorine atom enhances metabolic stability and membrane permeability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. Potential targets include enzymes and receptors where fluorine substitution modulates binding affinity, such as kinase inhibitors or G protein-coupled receptors (GPCRs) .

Chemical Intermediate

Its reactive carboxylic acid group allows for derivatization into amides, esters, or heterocycles. For example, coupling with amines could yield prodrugs with improved bioavailability .

Future Directions and Research Gaps

While 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid shows promise as a synthetic building block, further studies are needed to elucidate its biological activity and optimize scalable synthesis. Collaborative efforts between academic and industrial researchers could accelerate its adoption in medicinal chemistry pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume